molecular formula C21H26O3 B023516 4-Hydroxy Mestranol CAS No. 65694-22-6

4-Hydroxy Mestranol

Cat. No. B023516
CAS RN: 65694-22-6
M. Wt: 326.4 g/mol
InChI Key: SRAITNKTWXKYDH-QOGIMEQTSA-N
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Description

4-Hydroxy Mestranol is a synthetic estradiol found in oral contraceptive pills for contraception and the treatment of other conditions in the female reproductive system .


Synthesis Analysis

The synthesis of Mestranol and its related degradation products have been described in various studies. One such study describes the preparative chemical methods for the synthesis of 10 degradation or photodecomposition products of Mestranol . Another study describes the synthesis of a new Mestranol acetate by an efficient three-step sequence starting from norethindrone .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Mestranol is represented by the formula C21H26O3 .


Chemical Reactions Analysis

A study on the synthesis of coumarin derivatives, which are chemically synthesized from 4-hydroxycoumarin, provides insights into the chemical reactions involving 4-Hydroxy Mestranol .


Physical And Chemical Properties Analysis

Mestranol is a synthetic estradiol with physical and chemical properties that have been extensively studied .

Scientific Research Applications

  • Synthetic Approaches and Biological Activities : 4-Hydroxy-2-quinolones, including 4-Hydroxy Mestranol, have unique biological activities, which have been explored in drug research and development (Aly et al., 2019).

  • Metabolic Effects and Safety : Mestranol has been studied for its effects on metabolism, such as its potential to reduce bromsulfalein metabolism in women, indicating safety for those without liver disease (Kleiner et al., 1965).

  • Metabolism in Oral Contraceptives : Studies on mestranol in oral contraceptives show its metabolic pathways, indicating little metabolism at C-4 and some conjugation at the 17-beta hydroxyl group (Williams et al., 1975).

  • Analytical Method Development : An analytical procedure was developed for determining residue levels of mestranol and its homologues in various samples, highlighting the importance of monitoring environmental exposure (Okuno & Higgins, 1977).

  • Drug Interactions and Effects : The interaction of hydroxymestranol with liver enzymes and its effect on drug metabolism has been explored, showing the compound's potential impact on liver function (Bolt & Kappus, 1976).

  • Microbial Transformation Studies : The microbial transformation of mestranol by organisms such as Cunninghamella elegans has been studied, revealing the formation of hydroxylated metabolites (Choudhary et al., 2005).

  • Environmental Impacts and Risks : Research on mestranol has also delved into its environmental risks, such as sterility induced in wildlife by exposure to the compound (Wentworth et al., 1968).

Safety And Hazards

Mestranol has been associated with certain safety and hazard concerns. It is known to cause skin irritation and serious eye irritation. It is also suspected of causing cancer .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-4,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(23)12-10-17-15-5-6-16-13(7-8-18(24-3)19(16)22)14(15)9-11-20(17,21)2/h1,7-8,14-15,17,22-23H,5-6,9-12H2,2-3H3/t14-,15-,17+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAITNKTWXKYDH-QOGIMEQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647671
Record name (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Mestranol

CAS RN

65694-22-6
Record name (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sultana - Steroids, 2018 - Elsevier
Steroids are perhaps one of the most widely used group of drugs in present day. Beside the established utilization as immunosuppressive, anti-inflammatory, anti-rheumatic, …
Number of citations: 53 www.sciencedirect.com

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